molecular formula C11H17Cl2N3O2 B1422942 N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride CAS No. 1311317-77-7

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Cat. No.: B1422942
CAS No.: 1311317-77-7
M. Wt: 294.17 g/mol
InChI Key: JIZANNIHEZCNIN-UHFFFAOYSA-N
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Description

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction of pyridine with a suitable pyrrolidin-3-ol derivative under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group and the N-methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The compound can be reduced to remove the carboxamide group, resulting in the corresponding amine.

  • Substitution: The pyrrolidin-3-yloxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Pyridine-N-oxide derivatives.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride has found applications in various scientific research areas:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring and the pyrrolidin-3-yloxy group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride is unique due to its specific structural features and potential applications. Similar compounds include:

  • N-methyl-4-(pyrrolidin-3-yloxy)benzamide: This compound differs in the substitution pattern on the benzene ring.

  • N-methyl-4-(pyrrolidin-3-yloxy)pyridine-3-carboxamide: This compound has a different position of the carboxamide group on the pyridine ring.

  • N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxylic acid: This compound lacks the amide group, resulting in different chemical properties and reactivity.

These compounds share the pyrrolidin-3-yloxy group but differ in their core structures, leading to variations in their biological and chemical properties.

Properties

IUPAC Name

N-methyl-4-pyrrolidin-3-yloxypyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-12-11(15)10-6-8(3-5-14-10)16-9-2-4-13-7-9;;/h3,5-6,9,13H,2,4,7H2,1H3,(H,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZANNIHEZCNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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